
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the isobenzofuran core, introduction of methoxy groups, and the attachment of the hydroxy and methoxyethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-4-methylisobenzofuran-1(3H)-one: Lacks the additional methoxyethoxy group, resulting in different chemical properties and applications.
5-Methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one:
Uniqueness
The presence of multiple functional groups in 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one makes it unique compared to similar compounds. These groups contribute to its diverse reactivity and wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C19H26O7 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6-(2-hydroxy-3-methylbut-3-enyl)-5-methoxy-7-(2-methoxyethoxymethoxy)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H26O7/c1-11(2)15(20)8-13-17(23-5)12(3)14-9-25-19(21)16(14)18(13)26-10-24-7-6-22-4/h15,20H,1,6-10H2,2-5H3 |
InChI-Schlüssel |
BIKTZZCBFYMFTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC(C(=C)C)O)OCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


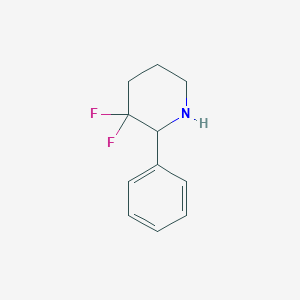
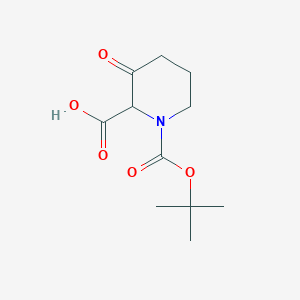
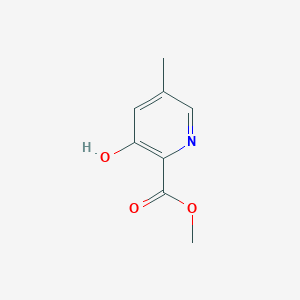

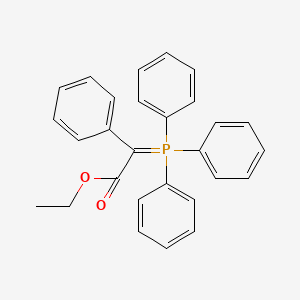
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
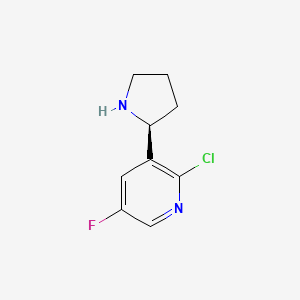

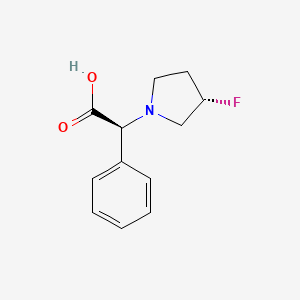
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
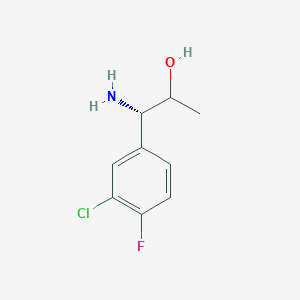
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)

